molecular formula C8H7F3N2 B2983443 4-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine CAS No. 2366994-59-2

4-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B2983443
CAS No.: 2366994-59-2
M. Wt: 188.153
InChI Key: MZFCAYGURCQLEW-UHFFFAOYSA-N
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Description

“4-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine” is a derivative of trifluoromethylpyridine (TFMP). TFMP and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a fluorine atom and a pyridine in its structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are largely determined by the presence of a fluorine atom and a pyridine in its structure . The unique physicochemical properties of fluorine (van der Waals radius, 1.47Å), which, sterically, is the next smallest atom after hydrogen (van der Waals radius, 1.20Å) but the atom with the largest electronegativity (3.98), contribute to the biological activities of fluorine-containing compounds .

Scientific Research Applications

Catalysis and Organic Synthesis

One area of application involves the use of sulfonamides as terminators in cationic cyclisations, where trifluoromethanesulfonic (triflic) acid serves as an excellent catalyst. This process is efficient for forming pyrrolidines and polycyclic systems, indicating the potential of related compounds in synthetic organic chemistry (Haskins & Knight, 2002). Moreover, an eco-benign method for accessing dihydro-1H-indeno[1,2-b]pyridines in 2,2,2-trifluoroethanol showcases the adaptability of these compounds for synthesizing derivatives with high yield and purity (Khaksar & Gholami, 2014).

Material Science

In material science, compounds with the 4-(Trifluoromethyl)pyridine core have been used to create complex structures with photoluminescent and magnetic properties. For instance, radical cation salts containing poly(beta-diketonate) rare earth complexes exhibit unique luminescence and paramagnetism, highlighting their potential in creating functional materials (Pointillart et al., 2009).

Organocatalysis

The use of polystyrene-immobilized pyrrolidine as a highly stereoselective and recyclable organocatalyst for the asymmetric Michael addition of cyclohexanone to nitroolefins demonstrates the value of such structures in enhancing reaction yields and selectivity, with the added benefit of catalyst recyclability (Miao & Wang, 2008).

Analytical and Computational Chemistry

Trifluoromethyl-substituted pyridines have also been the focus of computational and analytical studies, like the investigation of 4-(Trifluoromethyl)pyridine-2-carboxylic acid's vibrational spectrum and its structural analysis through density functional theory. This research aids in understanding the molecular characteristics and potential reactivity of such compounds (Vural, 2016).

Environmental and Green Chemistry

The synthesis of fluorohymenidin under microwave conditions, employing mono- and nonbrominated 2-acylpyrroles, represents an innovative approach towards the fluorination of organic compounds, potentially contributing to the development of more sustainable chemical processes (Troegel & Lindel, 2012).

Safety and Hazards

The safety data sheet for a similar compound, “2,3,6-Trifluoro-4-(trifluoromethyl)pyridine”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable, can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years. It is expected that many novel applications of TFMP will be discovered in the future . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

Properties

IUPAC Name

4-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2/c9-8(10,11)6-2-4-13-7-5(6)1-3-12-7/h2,4H,1,3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFCAYGURCQLEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NC=CC(=C21)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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